3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride
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Overview
Description
3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride typically involves the reaction of 3-bromopyridine with propanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-[(5-Bromopyridin-2-yl)oxy]propan-1-amine
- **3-[(6-Bromopyridin-2-yl)oxy]propan-1-amine
- **N-(Pyridin-2-yl)amides
- **3-Bromoimidazo[1,2-a]pyridines
Uniqueness
3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13BrCl2N2O |
---|---|
Molecular Weight |
304.01 g/mol |
IUPAC Name |
3-(3-bromopyridin-2-yl)oxypropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-7-3-1-5-11-8(7)12-6-2-4-10;;/h1,3,5H,2,4,6,10H2;2*1H |
InChI Key |
LULVUXGSLRLAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCCN)Br.Cl.Cl |
Origin of Product |
United States |
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